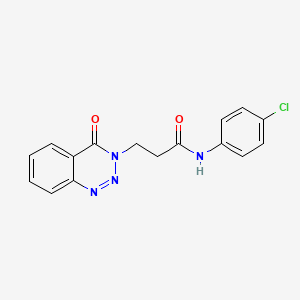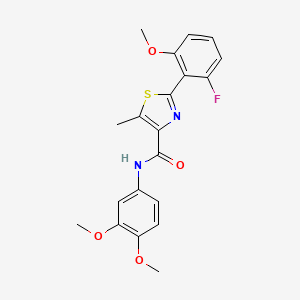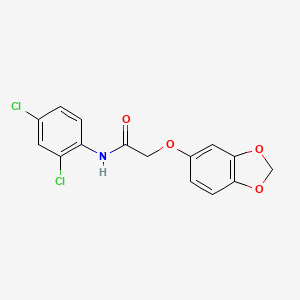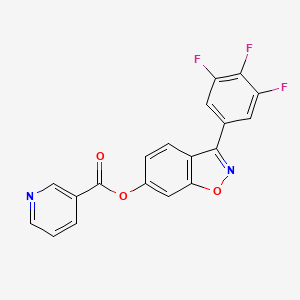![molecular formula C19H22N2O4 B11165928 N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11165928.png)
N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound may exhibit unique properties due to the presence of methoxy groups and an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-aminobenzoyl chloride.
Formation of Amide Bond: The reaction between 2,4-dimethoxyaniline and 4-aminobenzoyl chloride in the presence of a base such as triethylamine forms the intermediate amide.
Acylation: The intermediate is then acylated with 2-methylpropanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Possible pharmacological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and amide linkage could play a role in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)benzamide: Lacks the 2-methylpropanoyl group.
4-[(2-methylpropanoyl)amino]benzamide: Lacks the 2,4-dimethoxyphenyl group.
N-(2,4-dimethoxyphenyl)-4-aminobenzamide: Lacks the acylation.
Uniqueness
N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide is unique due to the combination of methoxy groups and the specific acylation pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)18(22)20-14-7-5-13(6-8-14)19(23)21-16-10-9-15(24-3)11-17(16)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
CUZVHDNHDYRZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-butylbenzamide](/img/structure/B11165858.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate](/img/structure/B11165868.png)

![1-butyl-N-{4-[(2-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165880.png)
![2-[(2-chlorobenzyl)sulfanyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B11165881.png)
![3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11165891.png)
![1-(2,3-dimethylphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165896.png)


![1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11165916.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11165921.png)
![2-fluoro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11165930.png)

![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B11165938.png)
